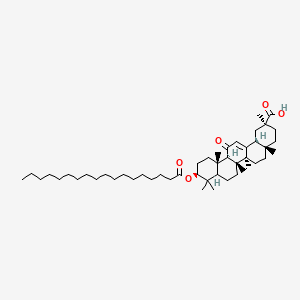

Glycyrrhetinyl stearate

Description

Properties

CAS No. |

4827-59-2 |

|---|---|

Molecular Formula |

C48H80O5 |

Molecular Weight |

737.1 g/mol |

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10-octadecanoyloxy-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C48H80O5/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-40(50)53-39-26-27-46(6)38(43(39,2)3)25-28-48(8)41(46)37(49)33-35-36-34-45(5,42(51)52)30-29-44(36,4)31-32-47(35,48)7/h33,36,38-39,41H,9-32,34H2,1-8H3,(H,51,52)/t36-,38-,39-,41+,44+,45-,46-,47+,48+/m0/s1 |

InChI Key |

NZGKLLOWEPXNDG-SSCMEWPNSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Other CAS No. |

4827-59-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Esterification Pathways for Glycyrrhetinic Acid Derivatives, including Glycyrrhetinyl Stearate (B1226849)

The synthesis of glycyrrhetinyl stearate is primarily achieved through the esterification of glycyrrhetinic acid with stearic acid. Current time information in Bangalore, IN.ontosight.ai This process involves the formation of an ester bond between the hydroxyl group at the C-3 position of glycyrrhetinic acid and the carboxyl group of stearic acid. Both chemical and enzymatic routes have been explored for the synthesis of glycyrrhetinic acid esters.

Chemical Synthesis:

Traditional chemical esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid (stearic acid) and the alcohol (glycyrrhetinic acid) in the presence of an acid catalyst. mdpi.com Common catalysts for this type of reaction include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, often with a solvent like benzene (B151609) to facilitate the removal of water, which is a byproduct, thereby driving the reaction towards the formation of the ester. mdpi.com The general scheme for the acid-catalyzed esterification is presented below:

Glycyrrhetinic Acid + Stearic Acid ⇌ this compound + Water (in the presence of an acid catalyst)

The yield of such reactions can be influenced by several factors, including the molar ratio of the reactants, the type and amount of catalyst, and the reaction temperature and time. researchgate.net

Enzymatic Synthesis:

An increasingly popular and more environmentally friendly approach to ester synthesis is the use of enzymes, particularly lipases, as biocatalysts. mdpi.comnih.gov Lipases can catalyze esterification reactions under milder conditions and often exhibit high regioselectivity, which is advantageous when dealing with complex molecules like glycyrrhetinic acid that have multiple reactive sites. nih.govdss.go.th Lipases from various microbial sources, such as Candida antarctica and Candida rugosa, have been successfully employed for the synthesis of fatty acid esters. mdpi.commdpi.com

The enzymatic synthesis of this compound would involve the incubation of glycyrrhetinic acid and stearic acid with a suitable lipase (B570770) in a solvent-free system or in a non-aqueous solvent to shift the equilibrium towards synthesis rather than hydrolysis. mdpi.comdss.go.th The optimization of this process involves careful selection of the enzyme, reaction medium, temperature, and molar ratio of substrates. mdpi.com

Functionalization Strategies for this compound and Analogues

Further chemical modifications of this compound and its analogues can be undertaken to enhance its physicochemical properties or to introduce new functionalities. These strategies often target the remaining reactive groups on the glycyrrhetinic acid backbone or involve the creation of more complex molecular architectures.

One notable strategy involves the conjugation of glycyrrhetinic acid, often after being modified, to polymers. For instance, a study detailed the synthesis of glycyrrhetinic acid-conjugated stearic acid-grafted chitosan (B1678972) micelles. tandfonline.comtandfonline.com In this multi-step process, stearic acid is first grafted onto chitosan, a natural polysaccharide. Subsequently, glycyrrhetinic acid is conjugated to the remaining amino groups of the chitosan backbone. tandfonline.comtandfonline.com This creates an amphiphilic polymer that can self-assemble into micelles, which can be useful for drug delivery applications. tandfonline.com

Another approach to functionalization involves modifying the glycyrrhetinic acid moiety itself before or after esterification. For example, derivatives have been synthesized by modifying the C-11 keto group or the C-30 carboxylic acid group to create amides, other esters, or to introduce heterocyclic rings. researchgate.net Such modifications have been shown to influence the biological activity of the resulting compounds. researchgate.net While these examples may not directly start with this compound, they illustrate the chemical space that can be explored for the functionalization of glycyrrhetinic acid esters.

Spectroscopic and Chromatographic Characterization Techniques for Synthesized Esters

A suite of spectroscopic and chromatographic techniques is essential for the confirmation of the synthesis of this compound and for the analysis of its purity.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound. A published method for the determination of this compound in cosmetic products utilizes a polyamine bonded silica-gel column with a mobile phase consisting of methanol, tetrahydrofuran, and acetic acid (80:20:0.05) and UV detection at 248 nm. ontosight.aigoogleapis.com This method demonstrates good recovery and is suitable for quality control.

| Parameter | Value | Reference |

| Column | YMC Pack Polyamine (4.6 mm i.d. x 250 mm, 5 µm) | ontosight.aigoogleapis.com |

| Mobile Phase | Methanol-Tetrahydrofuran-Acetic Acid (80:20:0.05) | ontosight.aigoogleapis.com |

| Flow Rate | 1 ml/min | ontosight.aigoogleapis.com |

| Detection | UV at 248 nm | ontosight.aigoogleapis.com |

| Column Temperature | Ambient | ontosight.aigoogleapis.com |

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in this compound. The formation of the ester bond can be confirmed by the appearance of a strong carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹, which is characteristic of esters. science.gov Additionally, the disappearance of the broad O-H stretching band from the carboxylic acid of stearic acid and the hydroxyl group of glycyrrhetinic acid, and the presence of C-H stretching vibrations from the long alkyl chain of the stearate moiety would be expected. The spectrum of zinc stearate, a related compound, shows characteristic antisymmetric and symmetric stretches of the -CO₂⁻ group at 1538 and 1398 cm⁻¹, respectively, which differ from the C=O stretch of an ester. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

In the ¹H NMR spectrum , the formation of the ester would be confirmed by a downfield shift of the proton at the C-3 position of the glycyrrhetinic acid moiety due to the deshielding effect of the adjacent ester group. The spectrum would also feature characteristic signals for the numerous methyl and methylene (B1212753) protons of both the triterpenoid (B12794562) backbone and the long stearate chain. hmdb.ca

In the ¹³C NMR spectrum , the carbonyl carbon of the ester group would appear in the range of 160-180 ppm. oregonstate.eduoregonstate.edu The carbon at the C-3 position would also show a downfield shift compared to the parent glycyrrhetinic acid. The spectrum would be complex, with numerous signals corresponding to the 48 carbon atoms in the molecule. oregonstate.eduoregonstate.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The predicted monoisotopic mass of this compound (C₄₈H₈₀O₅) is 736.6006 Da. nih.gov In mass spectrometry, various adducts can be observed, and their predicted mass-to-charge ratios (m/z) are useful for identification.

| Adduct | Predicted m/z | Reference |

| [M+H]⁺ | 737.60788 | nih.gov |

| [M+Na]⁺ | 759.58982 | nih.gov |

| [M-H]⁻ | 735.59332 | nih.gov |

| [M+NH₄]⁺ | 754.63442 | nih.gov |

| [M+K]⁺ | 775.56376 | nih.gov |

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro and Preclinical Models

Anti-inflammatory Modulations

Research on glycyrrhetinic acid and its derivatives demonstrates a significant capacity to suppress the expression and secretion of pro-inflammatory mediators. In various experimental models, these compounds have been shown to downregulate pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netmdpi.com They also inhibit the production of chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1) and Macrophage Inflammatory Protein-1α (MIP-1α), which are responsible for recruiting inflammatory cells to sites of injury or infection. researchgate.netmdpi.com Concurrently, these compounds can upregulate anti-inflammatory cytokines like Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation. researchgate.netnih.gov

Table 1: Reported Effects of Glycyrrhetinic Acid Derivatives on Pro-inflammatory and Anti-inflammatory Mediators

| Mediator Type | Specific Mediator | Reported Effect | Source(s) |

|---|---|---|---|

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation/Inhibition | researchgate.netmdpi.com |

| Interleukin-1β (IL-1β) | Downregulation/Inhibition | researchgate.netmdpi.com | |

| Interleukin-6 (IL-6) | Downregulation/Inhibition | researchgate.netmdpi.com | |

| Interleukin-12 (IL-12) | Downregulation/Inhibition | researchgate.net | |

| Interleukin-17 (IL-17) | Downregulation | mdpi.com | |

| Chemokines | Monocyte Chemoattractant Protein-1 (MCP-1) / CCL2 | Downregulation/Inhibition | researchgate.netmdpi.com |

| Macrophage Inflammatory Protein-1α (MIP-1α) / CXCL2 | Downregulation/Inhibition | researchgate.netmdpi.com |

| Anti-inflammatory Cytokines | Interleukin-10 (IL-10) | Upregulation/Enhancement | researchgate.netmdpi.comnih.gov |

The regulation of inflammatory mediators by glycyrrhetinic acid and its derivatives is largely achieved through their influence on key intracellular signaling pathways. mdpi.comnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway : The NF-κB pathway is a central regulator of inflammation. nih.gov Compounds derived from licorice, including glycyrrhetinic acid, have been shown to inhibit the activation of NF-κB. researchgate.netnih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of genes for pro-inflammatory cytokines and other inflammatory molecules. frontiersin.orgresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway : The MAPK family of proteins (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. nih.gov Glycyrrhizin (B1671929) and glycyrrhetinic acid can modulate these pathways, often by inhibiting the phosphorylation of p38 and JNK, which in turn reduces the expression of inflammatory factors. researchgate.netmdpi.com

High Mobility Group Box 1 (HMGB1) Signaling : HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, acts as a potent pro-inflammatory cytokine. researchgate.net Glycyrrhizin, the glycoside of glycyrrhetinic acid, can bind directly to HMGB1, inhibiting its pro-inflammatory activities. researchgate.netnih.gov By modulating the HMGB1/TLR4 and HMGB1/RAGE axes, these compounds can block downstream activation of NF-κB and MAPK pathways, thus attenuating the inflammatory response. mdpi.comnih.govnih.gov

Table 2: Impact of Glycyrrhetinic Acid and Derivatives on Key Inflammatory Signaling Pathways

| Signaling Pathway | Target/Component | Reported Effect | Source(s) |

|---|---|---|---|

| NF-κB | Activation/Translocation | Inhibition | researchgate.netnih.govfrontiersin.org |

| MAPK | p38, JNK Phosphorylation | Inhibition | researchgate.netmdpi.com |

| ERK Phosphorylation | Inhibition | e-century.us | |

| HMGB1 | HMGB1 Release/Activity | Inhibition/Binding | researchgate.netnih.govnih.gov |

| Receptor for Advanced Glycation End Products (RAGE) | Inhibition of HMGB1-RAGE signaling | researchgate.nete-century.us |

The immunomodulatory effects of glycyrrhetinyl stearate (B1226849) can be inferred from studies on its constituent parts and related compounds. Stearic acid, the fatty acid component, has been shown to selectively inhibit T-dependent immune responses in vitro. nih.gov This effect is linked to the accumulation of certain phospholipids (B1166683) in the T-cell membrane, which can impair membrane integrity and lead to a loss of cell function. nih.gov Furthermore, glycyrrhizin has been observed to influence the differentiation of T-cells by acting on dendritic cells. nih.gov Preclinical studies using various models are essential for validating the efficacy and safety of new compounds with potential immunomodulatory properties. nih.govfraunhofer.de

Antioxidant Mechanisms

In addition to its anti-inflammatory properties, the chemical family to which glycyrrhetinyl stearate belongs exhibits significant antioxidant activity. This action is critical as oxidative stress is closely linked with inflammation, where an excess of reactive oxygen species (ROS) can damage cells and perpetuate the inflammatory cycle. tubitak.gov.tr

Extracts from Glycyrrhiza species, the source of glycyrrhetinic acid, have demonstrated effective antioxidant properties in various in vitro models. nih.gov These extracts contain phenolic and flavonoid compounds that can directly scavenge free radicals. tubitak.gov.trnih.gov The capacity to neutralize radicals is often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govresearchgate.net By donating a hydrogen atom, antioxidants like those found in licorice can reduce stable radicals like DPPH, an activity that can be measured spectrophotometrically. researchgate.net This free radical scavenging capability helps protect cells from oxidative damage caused by ROS. tubitak.gov.tr

Beyond direct scavenging, bioactive compounds can bolster the body's own antioxidant defenses. mdpi.com This enzymatic defense system includes key enzymes like Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). mdpi.comoatext.com

Superoxide Dismutase (SOD) : This enzyme catalyzes the conversion of the highly reactive superoxide radical into oxygen and the less reactive hydrogen peroxide. mdpi.comoatext.com

Glutathione Peroxidase (GPx) : GPx plays a crucial role in reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. mdpi.comwikipedia.org

Glutathione S-transferases (GSTs) : This family of enzymes is involved in the detoxification of a wide range of harmful substances by conjugating them with glutathione.

Studies have shown that glycyrrhizin can increase the levels of GSTs, contributing to cellular protection against oxidative stress. mdpi.com The activity of SOD and GPx is a common measure of antioxidant status in various pathological conditions, highlighting their importance in mitigating oxidative damage. oatext.comnih.gov

Table 3: Endogenous Antioxidant Enzymes and Effects of Related Compounds

| Enzyme System | Enzyme | Function | Reported Effect of Related Compounds | Source(s) |

|---|---|---|---|---|

| Superoxide Dismutase | Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Activity modulation studied in various conditions. | mdpi.comoatext.com |

| Glutathione System | Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Activity modulation studied in various conditions. | mdpi.comwikipedia.org |

Electron Transfer Processes in Biological Systems

Electron transfer is a fundamental process in numerous biological phenomena, including cellular respiration and photosynthesis, where it drives the formation of a proton-motive force for ATP synthesis. nih.govd-nb.info These processes rely on a series of electron donors and acceptors with increasing reduction potentials, often involving metalloproteins containing iron and copper. nih.govd-nb.info The study of how exogenous compounds, such as this compound and its parent compound, glycyrrhetinic acid (GA), participate in these electron transfer reactions is crucial for understanding their biological effects. aip.org

Recent research has highlighted the affinity of GA for both solvated and free electrons. aip.org Using techniques like chemically induced dynamic nuclear polarization (CIDNP) and dissociative electron attachment (DEA), studies have shown that GA molecules can act as effective electron acceptors. aip.org In fact, under gas-phase conditions, GA demonstrates a higher electron affinity than molecular oxygen, which is a primary electron acceptor in many biological systems. aip.org This ability to trap solvated electrons suggests a potential mechanism for antioxidant activity. aip.org The transfer of electrons is a key step in the generation of reactive oxygen species (ROS), and by intercepting electrons, compounds like GA may modulate oxidative stress within biological systems. nih.govaip.org

The broader context of electron transfer in biology involves complex electron transport chains (ETCs) that are integral to energy conversion and metabolism. d-nb.infobiorxiv.org The interaction of molecules like this compound with these chains, whether through direct electron acceptance or other modulatory effects, represents an important area of ongoing investigation.

Antimicrobial Properties

This compound and its related compounds have demonstrated notable antimicrobial activity against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govplos.org Research has shown that while this compound itself has some activity, its parent compound, glycyrrhetinic acid (GRA), and a derivative, disodium (B8443419) succinoyl glycyrrhetinate (B1240380) (GR-SU), exhibit stronger antibacterial effects. nih.govresearchgate.net

Studies evaluating the minimum inhibitory concentrations (MICs) of these compounds against numerous clinical S. aureus strains have confirmed their antibacterial potential. nih.govresearchgate.net At concentrations above twice the MIC, GRA and GR-SU have been observed to have a bactericidal (killing) effect, whereas at the MIC, they exhibit a bacteriostatic (growth-inhibiting) effect. nih.govresearchgate.net

The mechanism behind this antibacterial action appears to be linked to the disruption of bacterial metabolism. DNA microarray analysis has revealed that GR-SU alters the expression of a significant number of genes in S. aureus that are involved in transport and metabolic processes, particularly those related to carbohydrates and amino acids. nih.gov This suggests that the inhibition of these metabolic pathways may be a key factor in the observed antibacterial activity. nih.gov Further evidence supports this, as the presence of GRA or GR-SU was found to increase the bacterium's requirement for carbohydrates and amino acids. nih.gov

The challenge of antibiotic resistance in pathogens like MRSA has spurred research into alternative treatments, with natural compounds like those derived from licorice root showing promise. nih.govfrontiersin.org The bactericidal activity of GRA against MRSA at high concentrations and its ability to reduce the severity of MRSA skin infections in animal models highlight its therapeutic potential. nih.gov

Table 1: Investigated Antimicrobial Effects on Staphylococcus aureus

| Compound/Derivative | Observed Effect | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial activity | Not specified |

| Glycyrrhetinic acid (GRA) | Strong antibacterial and bactericidal activity | Inhibition of carbohydrate and amino acid metabolism |

Beyond directly inhibiting bacterial growth, this compound's parent compound, glycyrrhetinic acid (GRA), and its derivatives can also attenuate the pathogenicity of Staphylococcus aureus by suppressing the expression of key virulence factors. plos.orgnih.gov Virulence factors are molecules produced by bacteria that enable them to cause disease. frontiersin.org

Research has demonstrated that GRA and disodium succinoyl glycyrrhetinate (GR-SU) can repress the expression of RNAIII. plos.org RNAIII is a crucial regulatory molecule in the S. aureus agr quorum-sensing system, which controls the expression of a multitude of virulence factors in a growth-dependent manner. plos.orgfrontiersin.org By inhibiting bacterial growth, GRA and GR-SU consequently suppress the expression of RNAIII. plos.org

This repression of RNAIII leads to a downstream reduction in the expression of various virulence-related genes. plos.org For example, the expression of seh, a gene that codes for a staphylococcal enterotoxin and is dependent on RNAIII, follows a similar pattern of repression in the presence of GRA and GR-SU. plos.org In addition to toxins, other virulence factors such as α-hemolysin and nucleases are also regulated by these systems. nih.gov The ability to inhibit the production of such factors is a significant aspect of the antimicrobial strategy, as it can reduce the damage caused by the bacteria to the host. nih.govmdpi.com

Studies using animal models of MRSA skin infections have shown that topical application of GRA can reduce the size of abscesses, providing in vivo evidence of its virulence-attenuating effects. nih.gov This suggests that compounds like GRA not only combat the bacteria directly but also mitigate the severity of the infection by disarming the pathogen. nih.govfrontiersin.org

A significant aspect of the antimicrobial potential of this compound's related compounds is their ability to work synergistically with conventional antibiotics. nih.govresearchgate.net This means that when used in combination, the efficacy of the antibiotic is enhanced, potentially overcoming bacterial resistance.

Studies have shown that glycyrrhetinic acid (GRA) and disodium succinoyl glycyrrhetinate (GR-SU) exhibit a synergistic effect with gentamicin (B1671437), an aminoglycoside antibiotic, against S. aureus. nih.govresearchgate.net Similarly, glycyrrhizic acid, a precursor to GRA, has been found to significantly lower the minimal inhibitory concentration (MIC) of gentamicin against vancomycin-resistant enterococci (VRE). nih.govakjournals.com In some cases, the presence of glycyrrhizic acid reduced the gentamicin MIC from a resistant level to a susceptible level. nih.govakjournals.com

This synergistic activity is not limited to gentamicin. The susceptibility of VRE to other antibiotics, such as teicoplanin and daptomycin, was also enhanced in the presence of glycyrrhizic acid. nih.gov The ability of these compounds to increase the potency of existing antibiotics is of great clinical interest, as it could help to restore the effectiveness of drugs that have become less useful due to the spread of resistance. frontiersin.orgnih.gov

The mechanism behind this synergy is thought to be related to the effects of the glycyrrhetinic acid derivatives on the bacterial cell, which may increase the bacterium's susceptibility to the antibiotic. nih.govnih.gov This approach of combining natural compounds with conventional antibiotics represents a promising strategy to combat multidrug-resistant bacteria. science.gov

Table 2: Synergistic Effects with Antibiotics

| Compound | Antibiotic | Target Bacteria | Observed Effect |

|---|---|---|---|

| Glycyrrhetinic acid (GRA) | Gentamicin | S. aureus | Synergistic effect |

| Disodium succinoyl glycyrrhetinate (GR-SU) | Gentamicin | S. aureus | Synergistic effect |

| Glycyrrhizic acid | Gentamicin | Vancomycin-resistant enterococci (VRE) | Decreased MIC of gentamicin |

| Glycyrrhizic acid | Teicoplanin | Vancomycin-resistant enterococci (VRE) | Enhanced susceptibility |

Antiviral Activities

The antiviral properties of compounds related to this compound, such as glycyrrhizic acid (GL) and its metabolite glycyrrhetinic acid (GA), have been investigated, particularly in the context of viruses that utilize specific host cell receptors for entry. researchgate.netnih.gov For some viruses, such as SARS-CoV-2, cellular entry is a multi-step process that depends on the binding of the viral spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor and the subsequent priming of the spike protein by the host cell protease, transmembrane serine protease 2 (TMPRSS2). researchgate.netfrontiersin.org

Research suggests that GA may have a direct effect on reducing viral transmission by modulating the expression of TMPRSS2. researchgate.netnih.gov A reduction in the expression or activity of TMPRSS2 could hinder the viral entry process, thereby limiting the infection. researchgate.netnih.gov This is a significant finding, as inhibiting host factors that are essential for viral replication is a recognized antiviral strategy. universiteitleiden.nl

Furthermore, GA is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). researchgate.net This inhibition leads to an increase in local cortisol levels, which can then activate mineralocorticoid receptors (MR). researchgate.net The activation of MR has been linked to a downregulation of ACE2 expression. researchgate.net By reducing the number of ACE2 receptors on the cell surface, GA could potentially limit the entry points for viruses that depend on this receptor. researchgate.net Therefore, the antiviral action of these compounds may involve a dual mechanism of downregulating both ACE2 and TMPRSS2, which are critical for the entry of certain viruses. researchgate.netnih.gov

Impact on Viral Replication Cycles in Host Cells

Glycyrrhetinic acid (GA) and its precursor, glycyrrhizin (GL), have demonstrated the ability to interfere with multiple stages of the viral replication cycle. frontiersin.orgnih.gov Research on the SARS-coronavirus indicates that these compounds can significantly reduce viral absorption and replication rates in cell cultures. frontiersin.org The proposed mechanisms of action are comprehensive, potentially affecting viral protein function, competing with the ACE2 receptor to interfere with virus adsorption, preventing viral penetration into the host cell, inhibiting viral biosynthesis, and decreasing the subsequent release of new viral particles. nih.gov

Studies have shown that GL can achieve a concentration-dependent inhibition of the replication of hepatitis A virus (HAV) in PLC/PRF/5 liver cells. researchgate.net Furthermore, GA has shown an effect on the infection rate of the human respiratory syncytial virus (hRSV) in human respiratory tract cells. frontiersin.org Some research suggests that the antiviral effect may be linked to the inhibition of type 2 transmembrane serine protease (TMPRSS2), an enzyme required for the uptake of some viruses. frontiersin.orgnih.gov

Immunomodulatory Effects in Viral Infections (e.g., Interferon Secretion, TLR4 Antagonism)

Glycyrrhetinic acid and its related compounds exert significant immunomodulatory effects, which are crucial in the context of viral infections. frontiersin.org A key mechanism is the antagonism of Toll-like receptor 4 (TLR4). frontiersin.org The antagonistic effect on TLR4-dependent mechanisms leads to a reduction in inflammation. frontiersin.org This was observed in a model of LPS-induced inflammation, where GL led to a reduction of TLR4 expression in the heart and lung, which was accompanied by a significant reduction in the release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1ß. frontiersin.org In porcine epidemic diarrhea virus (PEDV) infection models, GL's immunomodulatory effect, which reduces proinflammatory cytokine mRNA levels, is believed to involve the HMGB1/TLR4-MAPK pathway. nih.gov

Furthermore, these compounds influence interferon (IFN) secretion. frontiersin.org An extract from glycyrrhiza was found to increase the secretion of interferon 1ß in both upper and lower respiratory tract cells. frontiersin.org In animal models, GL was shown to reduce mortality in mice infected with a lethal dose of the influenza virus through a mechanism dependent on interferon-gamma (IFN-γ) and T-cells. frontiersin.org

Table 1: Summary of Immunomodulatory Effects in Viral Infection Models

| Effect | Mechanism/Target | Observed Outcome | Model System | Citations |

|---|---|---|---|---|

| Anti-inflammatory | TLR4 Antagonism | Reduced release of TNFα, IL-6, IL-1ß | LPS-induced inflammation model | frontiersin.org |

| Immunomodulation | Inhibition of HMGB1/TLR4-MAPK pathway | Reduced proinflammatory cytokine mRNA | Porcine epidemic diarrhea virus (PEDV) infection | nih.gov |

| Interferon Induction | Upregulation of Interferon 1ß | Increased IFN-1ß secretion | Human respiratory tract cells | frontiersin.org |

| Antiviral Immunity | IFN-γ and T-cell dependent pathway | Reduced mortality | Influenza virus-infected mice | frontiersin.org |

Cellular and Tissue-Level Interactions

Regulation of Cell Proliferation and Migration (e.g., Dermal Fibroblasts, HaCaT Keratinocytes)

Derivatives of 18β-glycyrrhetinic acid have been shown to positively influence the proliferation and migration of key skin cells. In studies using human dermal fibroblasts and HaCaT keratinocytes, an 18β-GA derivative significantly enhanced the proliferation of both cell types without causing cell death. science.gov A scratch wound healing assay revealed that the same derivative also promoted the migration of fibroblasts. science.gov This effect on proliferation and migration is linked to the upregulation of aquaporin-3, a protein involved in these cellular processes. science.gov The increased expression of aquaporin-3 was observed in both dermal fibroblasts and HaCaT keratinocytes and was found to be induced via the phosphorylation of Akt, ERK, and p38 pathways in fibroblasts. science.gov

Table 2: Effects on Skin Cell Proliferation and Migration

| Cell Type | Effect | Associated Molecular Change | Citations |

|---|---|---|---|

| Dermal Fibroblasts | Enhanced proliferation | Upregulation of aquaporin-3 via Akt, ERK, p38 phosphorylation | science.gov |

| Promoted migration | Upregulation of aquaporin-3 | science.gov |

| HaCaT Keratinocytes | Enhanced proliferation | Upregulation of aquaporin-3 | science.gov |

Modulation of Gap Junction Intercellular Communication

Glycyrrhetinic acid and its derivatives are well-documented inhibitors of gap junction intercellular communication (GJIC). researchgate.net This blocking effect occurs in a dose-dependent manner across various animal and human cell types, including epithelial cells, fibroblasts, hepatocytes, and astrocytes. researchgate.net The function of GJIC is to allow the direct transfer of ions and small molecules between adjacent cells, a process critical for tissue homeostasis. d-nb.info Research in breast cancer cell lines has confirmed this inhibitory role, where 18-α-glycyrrhetinic acid was used as a pharmacological inhibitor to block GJIC. nih.gov This inhibition subsequently decreased the cytotoxic effect of the chemotherapy drug adriamycin, illustrating the functional importance of these channels in therapeutic response. nih.gov

Influence on Metabolic Pathways in Specific Cell Types (e.g., Hepatocytes, Carbohydrate and Amino Acid Metabolism)

Glycyrrhetinic acid and its derivatives can influence key metabolic pathways, particularly those related to carbohydrates and amino acids. science.govplos.org In a study investigating the antibacterial mechanism against Staphylococcus aureus, glycyrrhetinic acid (GRA) and disodium succinoyl glycyrrhetinate (GR-SU) were found to alter the expression of a large number of genes related to metabolic factors. plos.org This suggests that the inhibition of these metabolic processes may be part of their antibacterial activity. science.govplos.org Specifically, the presence of GRA or GR-SU increased the minimum concentration of sugars (glucose, sucrose, lactose, trehalose) and certain amino acids required for the growth of S. aureus. plos.org This indicates an inhibitory effect on carbohydrate and amino acid metabolism in these bacteria. plos.org

Table 3: Influence on Metabolic Pathways

| Organism/Cell Type | Metabolic Pathway | Observed Effect | Citations |

|---|---|---|---|

| Staphylococcus aureus | Carbohydrate Metabolism | Increased requirement for glucose, sucrose, lactose, trehalose (B1683222) for growth. | plos.org |

| Staphylococcus aureus | Amino Acid Metabolism | Increased requirement for specific amino acids for growth. | plos.org |

| Rat Hepatocytes | Amino Acid Metabolism | A related compound (Magnesium isoglycyrrhizinate) may regulate these pathways for a hepatoprotective effect. | nih.gov |

| Humans (Clinical Test) | Carbohydrate & Protein Metabolism | No effect observed with oral Ammonium Glycyrrhizate. | nih.gov |

Anti-tumorigenic and Chemopreventive Mechanisms

The anti-cancer properties of licorice are largely attributed to glycyrrhizin and its pharmacologically active metabolite, 18-β-glycyrrhetinic acid (GA). nih.gov GA demonstrates significant cytotoxic and anti-tumor activities through various mechanisms. nih.govresearchgate.net

One key mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov In WEHI-3 leukemia cells, GA was reported to induce G0/G1 phase arrest and apoptosis. nih.gov In breast cancer cells, a lower concentration of 18β-GA causes G0/G1-phase arrest, while higher concentrations induce apoptosis and modulate autophagy, leading to cytotoxicity. nih.gov This pro-apoptotic effect is associated with the enhanced expression of proteins like p53, caspase-9, and cleaved caspase-3. nih.gov

GA also acts as a chemopreventive agent by inhibiting tumor initiation and promotion. researchgate.net It has been shown to inhibit the mutagenic activity of carcinogens like benzo[a]pyrene (B130552) and to suppress 7,12-dimethylbenz(a)anthracene (DMBA)-initiated skin tumor formation in mice. researchgate.netnih.gov The molecular targets involved in these anti-tumorigenic effects are numerous and include the modulation of pathways involving NF-κB, MAP kinases, COX-2, and Akt. nih.gov

Table 4: Summary of Anti-tumorigenic and Chemopreventive Mechanisms

| Mechanism | Effect | Molecular Targets/Pathways | Cell/Model System | Citations |

|---|---|---|---|---|

| Cell Cycle Arrest | Induction of G0/G1 phase arrest | Not specified | WEHI-3 leukemia cells, Breast cancer cells | nih.govnih.gov |

| Apoptosis Induction | Enhanced expression of apoptotic proteins | p53, caspase-9, cleaved caspase-3 | Skin tumor model, Breast cancer cells | nih.govnih.gov |

| Tumor Inhibition | Inhibition of tumor initiation and promotion | Inhibition of mutagenic activity | Mouse models (benzo[a]pyrene, DMBA) | researchgate.netnih.gov |

| Cytotoxicity | Inhibition of tumor growth | Modulation of autophagy, JNK activation | Breast cancer cells, Mouse xenograft model | nih.gov |

| Signal Transduction | Modulation of key signaling proteins | NF-κB, MAP kinases, COX-2, Akt | Various | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 18-α-glycyrrhetinic acid (18-α-GA) |

| 18-β-glycyrrhetinic acid (18β-GA) |

| Acetyl-CoA |

| Adriamycin |

| Akt |

| Alanine |

| Ammonium Glycyrrhizate |

| Aquaporin-3 |

| Benzo[a]pyrene |

| Caspase-3 |

| Caspase-9 |

| COX-2 |

| 7,12-dimethylbenz(a)anthracene (DMBA) |

| Disodium succinoyl glycyrrhetinate (GR-SU) |

| E-cadherin |

| ERK |

| FSCN1 |

| Glucosamine 6-phosphate |

| Glucose |

| Glucose 1-phosphate |

| Glucose 6-phosphate |

| Glycyrrhetinic acid (GA) |

| This compound |

| Glycyrrhizin (GL) |

| GRHL3 |

| IL-1ß |

| IL-6 |

| Interferon 1ß |

| Interferon-gamma (IFN-γ) |

| Lactate |

| Lactose |

| Liquiritin |

| Magnesium isoglycyrrhizinate |

| MAP kinases |

| miR-21 |

| NF-κB |

| p38 |

| p53 |

| PTEN |

| Pyruvate |

| Stearic Acid |

| Sucrose |

| TGF-beta1 |

| TNFα |

| Trehalose |

| UDP-N-acetylglucosamine |

| UDP-galactose |

| UDP-glucose |

Inhibition of Mutagenic Activity

Studies have investigated the potential of the active metabolite of this compound, glycyrrhetinic acid, to counteract the effects of mutagenic substances. In preclinical assessments, glycyrrhetinic acid demonstrated the ability to inhibit the mutagenic activity of benzo[a]pyrene, a procarcinogen found in coal tar and tobacco smoke. researchgate.netnih.govgrafiati.com This inhibitory action points to a potential protective mechanism against DNA damage induced by certain chemical mutagens. researchgate.netnih.govgrafiati.com

Modulation of Tumor Initiation and Promotion Pathways (in vivo preclinical models)

The influence of glycyrrhetinic acid on the multistage process of carcinogenesis has been examined in animal models. Research indicates that glycyrrhetinic acid can inhibit both tumor initiation and promotion in mice. researchgate.netnih.govgrafiati.com Specifically, it has been reported to suppress skin tumor formation initiated by the chemical carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) in mice. nih.gov

Further studies in mouse models have shown that glycyrrhetinic acid can attenuate the expression of several key proteins involved in tumor promotion and progression, including Ki-67, NF-κB/p65, COX-2, and vascular endothelial growth factor (VEGF). nih.gov Concurrently, it was observed to enhance the expression of proteins associated with tumor suppression and apoptosis, such as p53 and connexin-43. nih.gov These findings suggest that the compound may interfere with the signaling pathways that drive the development and growth of tumors in preclinical settings. nih.gov

Effects on Cellular Apoptosis and Viability in Preclinical Cancer Models

The components of this compound—the stearate moiety and the glycyrrhetinic acid moiety—have both been studied for their effects on cancer cell survival and programmed cell death (apoptosis).

The stearate (stearic acid) component has been shown to selectively induce apoptosis and reduce the viability of cancer cells. nih.gov In one study, stearate treatment significantly decreased the viability of human breast cancer cell lines, including Hs578t, MDA-MB-435, and MDA-MB-231, while not affecting the non-cancerous MCF-10A breast cell line. nih.gov This effect was found to be both time and dose-dependent. nih.gov The mechanism appears to involve the activation of caspase-3, a key executioner enzyme in apoptosis, through a pathway that implicates protein kinase C (PKC). nih.gov Further research demonstrated that stearate also had a more potent inhibitory effect on the growth of a wide range of human cancer cell lines—including ovarian, lung, breast, and colorectal—compared to other saturated fatty acids like palmitic acid. nih.gov In ovarian cancer cells, stearate was found to induce apoptosis and DNA damage. nih.gov

| Cell Line | Cell Type | Decrease in Viability (%) |

|---|---|---|

| Hs578t | Breast Cancer | 16.4% |

| MDA-MB-435 | Breast Cancer | 30.5% |

| MDA-MB-231 | Breast Cancer | 21.5% |

| MCF-10A | Non-cancerous Breast | No significant effect |

The glycyrrhetinic acid (GA) moiety is also a potent inducer of apoptosis in various cancer models. nih.gov Studies on luminal A subtype breast cancer cells (MCF-7 and T-47D) showed that 18β-glycyrrhetinic acid induces caspase-dependent apoptosis at higher concentrations. nih.gov At lower concentrations, it was found to cause cell cycle arrest in the G0/G1 phase. nih.gov The pro-apoptotic mechanism of 18β-GA in these cells involves the activation of the Jun-amino-terminal kinase (JNK) signaling pathway. nih.gov In a mouse xenograft model using MCF-7 breast cancer cells, administration of 18β-glycyrrhetinic acid resulted in the inhibition of tumor growth, further supporting its anti-tumor effects in vivo. nih.gov

| Model System | Effect Observed | Underlying Molecular Mechanism |

|---|---|---|

| MCF-7 & T-47D Breast Cancer Cells (In Vitro) | Induction of Apoptosis | Caspase-dependent pathway activation |

| MCF-7 & T-47D Breast Cancer Cells (In Vitro) | Cell Cycle Arrest | Arrest at G0/G1 phase |

| MCF-7 & T-47D Breast Cancer Cells (In Vitro) | Autophagy Modulation | LC3-II accumulation |

| MCF-7 & T-47D Breast Cancer Cells (In Vitro) | Signal Pathway Activation | Phosphorylation of Jun-amino-terminal kinase (JNK) |

| MCF-7 Xenograft (In Vivo Mouse Model) | Inhibition of Tumor Growth | Antiproliferative effects observed |

Advanced Delivery Systems and Formulation Science Research

Nanoparticle-Based Formulations for Enhanced Bioactivity

The therapeutic application of lipophilic compounds like Glycyrrhetinyl stearate (B1226849) is often limited by poor water solubility and low bioavailability. nih.gov To address these challenges, nanotechnology-based approaches, particularly lipid and polymeric nanoparticles, have been investigated to improve the delivery and efficacy of Glycyrrhetinyl stearate and its related compounds.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Solid Lipid Nanoparticles (SLNs) have been identified as a promising carrier system for delivering this compound, also known as Stearyl Glycyrrhetinate (B1240380) (SG). nih.gov SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids, which are stabilized by surfactants. nih.govjddtonline.info They offer advantages such as high stability, controlled release, and the ability to incorporate lipophilic molecules. nih.govjddtonline.info

In one study, SLNs loaded with Stearyl Glycyrrhetinate (SG-SLNs) were developed using a high-shear homogenization coupled with ultrasound (HSH-US) method. The resulting nanoparticles were evaluated for their physicochemical properties and their interaction with a model biomembrane composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) multilamellar vesicles. The study found that the strong lipophilic nature of SG led to strong interactions with the lipid matrix of the SLNs. nih.gov

Nanostructured Lipid Carriers (NLCs), a second generation of lipid nanoparticles, are composed of a blend of solid and liquid lipids. biointerfaceresearch.com This composition creates a less-ordered lipid matrix, which can enhance drug loading capacity and physical stability. biointerfaceresearch.com While specific studies on this compound in NLCs are limited, research on stearic acid-based NLCs, a key component of the compound, has demonstrated their potential for skin applications, showing good stability and skin compatibility. mdpi.com

Table 1: Physicochemical Properties of Stearyl Glycyrrhetinate-Loaded Solid Lipid Nanoparticles (SG-SLNs)

| Parameter | Value | Reference |

|---|---|---|

| Preparation Method | High Shear Homogenization & Ultrasound | nih.gov |

| Mean Particle Size | Not specified | |

| Polydispersity Index (PDI) | Not specified | |

| Zeta Potential | Not specified | |

| Drug Interaction | Strong interaction with lipid matrix | nih.gov |

Polymeric Nanoparticles and Micelles in Biopharmaceutical Applications

Polymeric nanoparticles and micelles represent another significant avenue for advanced drug delivery. nih.gov These systems are formed from biocompatible and biodegradable polymers and can encapsulate a wide range of therapeutic agents. nih.gov

Research into micelles has explored the use of the constituent parts of this compound. For instance, glycyrrhetinic acid-modified stearic acid-grafted chitosan (B1678972) micelles have been synthesized. nih.gov These self-assembling, positively charged micelles demonstrated a low critical micelle concentration (CMC) of 17.49 µg/mL and a mean diameter of 121.1 nm, suggesting their potential as stable drug carriers. nih.gov

Furthermore, polymeric nanoparticles made from poly lactic-co-glycolic acid (PLGA) have been used to encapsulate 18-β-glycyrrhetinic acid, a related triterpenoid (B12794562). nih.gov This research highlights the utility of polymeric systems in improving the poor solubility of such phytoceuticals for potential therapeutic applications. nih.gov

Table 2: Characteristics of Glycyrrhetinic Acid-Modified Stearic Acid-Grafted Chitosan Micelles

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | 17.49 µg/mL | nih.gov |

| Mean Diameter | 121.1 nm | nih.gov |

| Surface Charge (Zeta Potential) | Positive | nih.gov |

| Morphology | Spherical | nih.gov |

Liposomal Encapsulation and Surface Modification Strategies

Liposomes, which are vesicular structures composed of phospholipid bilayers, are versatile carriers for both hydrophilic and hydrophobic compounds. mdpi.com Studies have successfully encapsulated related compounds like glycyrrhizic acid and glycyrrhetinic acid into liposomes to improve their solubility and delivery. mdpi.comscirp.org

Surface modification of these carriers is a key strategy to enhance stability and targeting. One approach involves the use of glycyrrhizic acid itself as a modifying agent. In a study on celastrol-loaded liposomes, glycyrrhizic acid was used to replace cholesterol in the formulation. nih.gov This modification resulted in liposomes with a uniform spherical morphology (122.48 ± 5.37 nm), high drug loading (87.75 ± 2.61%), and enhanced colloidal stability over 14 days. nih.gov The hydrophilic glycyrrhizic acid coating was suggested to act as a steric barrier, enabling controlled release. nih.gov Another strategy involves creating "hyalurosomes" by incorporating hyaluronic acid, which can stabilize the vesicles through its negatively charged groups. mdpi.com

In Vitro and Ex Vivo Studies of Compound Permeation and Bioavailability from Delivery Systems

Evaluating the ability of a drug to permeate biological membranes is crucial for determining its potential bioavailability. In vitro and ex vivo models are essential tools for these assessments. nih.gov In vitro studies often utilize cell lines, such as Caco-2 cells, to model the intestinal barrier, while ex vivo studies may use excised animal tissues in diffusion chambers like Franz cells. nih.gov

While specific permeation data for this compound-loaded nanoparticles is not extensively available, studies on related compounds provide valuable insights. For example, in vitro transdermal permeation of glycyrrhizic acid nanoparticles was studied using excised mouse skin in modified Franz diffusion cells. researchgate.net The results showed a significantly higher cumulative permeation for the nanosized formulation (78.51 µg/cm²) over 12 hours compared to the unprocessed drug (9.792 µg/cm²). researchgate.net This suggests that nanoparticle formulations can substantially enhance the skin permeation of these types of compounds. Similarly, in vitro permeation studies of flurbiprofen (B1673479) from NLCs composed of stearic acid demonstrated an improved penetration-enhancing ratio compared to conventional solutions. nih.gov

Table 3: Comparison of In Vitro Transdermal Permeation of Glycyrrhizic Acid (GA) Formulations

| Formulation | Cumulative Amount Permeated (12h) | Reference |

|---|---|---|

| Glycyrrhizic Acid Nanoparticles (GAN) | 78.51 µg/cm² | researchgate.net |

| Untreated Glycyrrhizic Acid (GA) | 9.792 µg/cm² | researchgate.net |

Stability and Release Kinetics of this compound within Novel Delivery Platforms

The stability of a nanoparticle formulation refers to the preservation of its physicochemical properties, such as size, shape, and aggregation state, over time. nih.gov The release kinetics describe the rate and mechanism by which the encapsulated compound is liberated from the carrier.

For Stearyl Glycyrrhetinate-loaded SLNs, the strong interaction between the compound and the lipid matrix resulted in high stability, to the extent that the compound was not released from the nanocarriers in release studies. nih.gov This indicates excellent entrapment but suggests that the formulation may be better suited for applications requiring the particle to act as a whole, rather than for sustained drug release.

In contrast, liposomal systems have shown more favorable release profiles. Glycyrrhizic acid-modified liposomes demonstrated sustained release, with approximately 70% of the encapsulated drug released over 24 hours. nih.gov Studies on glycyrrhetinic acid-loaded liposomes and hyalurosomes also showed a fast and complete release, with a high amount of the compound being released from impregnated dressings within 60 minutes. mdpi.com The release of drugs from such matrix systems often follows diffusion-controlled kinetics, which can be described by models such as the Higuchi square root of time model. nih.gov

Table 4: In Vitro Release of Glycyrrhetinic Acid from Vesicular Systems

| Time | Liposomes (% Released) | Hyalurosomes (% Released) | Reference |

|---|---|---|---|

| 15 min | ~35% | ~55% | mdpi.com |

| 30 min | ~45% | ~70% | mdpi.com |

| 60 min | ~55% | ~85% | mdpi.com |

| 120 min | ~60% | ~95% | mdpi.com |

Analytical Chemistry Methodologies for Quantification and Characterization

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography with UV Detection)

High-Performance Liquid Chromatography (HPLC) is a primary method for the determination of Glycyrrhetinyl stearate (B1226849) in various matrices, particularly in cosmetics. An established HPLC method utilizes a UV detector for quantification, leveraging the chromophoric nature of the glycyrrhetinic acid moiety.

A specific and simple method for analyzing Glycyrrhetinyl stearate (SGS) in cosmetic products has been developed using a YMC Pack Polyamine column, which demonstrates greater stability in acidic mobile phases compared to other columns like Nucleosil NH2. The optimal conditions for this separation are detailed in the table below. The detection wavelength is set at 248 nm, which corresponds to a UV absorbance maximum for the compound. This method has shown high recovery rates of over 96% from various types of cosmetics, indicating its suitability and accuracy for quality control purposes in the industry.

| Parameter | Condition |

|---|---|

| Column | YMC Pack Polyamine (4.6 mm i.d. × 250 mm, 5 μm) |

| Mobile Phase | Methanol-Tetrahydrofuran-Acetic Acid (80:20:0.05) |

| Flow Rate | 1 ml/min |

| Column Temperature | Ambient |

| Detection Wavelength | 248 nm |

Spectroscopic Approaches (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands indicative of its structure. These include:

C=O stretching vibrations: A strong band around 1730-1740 cm⁻¹ for the ester carbonyl group and another band around 1650-1670 cm⁻¹ for the α,β-unsaturated ketone in the glycyrrhetinic acid moiety.

C-H stretching vibrations: Bands around 2850 cm⁻¹ and 2920 cm⁻¹ corresponding to the symmetric and asymmetric stretching of methylene (B1212753) (-CH₂) groups in the long stearate chain.

O-H stretching: A broad band around 3400 cm⁻¹ if the C3-hydroxyl group of the glycyrrhetinic acid is present.

C-O stretching: Vibrations for the ester linkage typically appear in the 1150-1250 cm⁻¹ region.

FTIR is a rapid and non-destructive technique valuable for confirming the identity and purity of the compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Ester Carbonyl (C=O) | ~1735 | Stretching |

| Ketone Carbonyl (C=O) | ~1660 | Stretching |

| Alkyl (C-H) | ~2850, ~2920 | Symmetric & Asymmetric Stretching |

| Ester (C-O) | ~1160 | Stretching |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to study the thermotropic properties of materials, providing information on melting point, purity, and polymorphism. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

For this compound, a DSC thermogram would exhibit an endothermic peak corresponding to its melting transition. The temperature and enthalpy of this transition are characteristic of the substance's crystalline form and purity. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point. DSC is also critical in the study of lipid-based drug delivery systems, where it can be used to investigate the physical state of the compound within a formulation, such as solid lipid nanoparticles (SLNs). The thermal behavior of this compound would be influenced by both the high-melting stearic acid component and the bulky glycyrrhetinic acid structure.

Microscopic and Structural Characterization (e.g., Transmission Electron Microscopy, Wide-Angle X-ray Diffraction)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology and size of materials at the nanoscale. When this compound is formulated into delivery systems like nanoparticles or liposomes, TEM is essential for characterizing these structures. It provides direct visualization of particle shape, size distribution, and surface morphology, which are critical parameters influencing the performance of the formulation. TEM can reveal whether the nanoparticles are spherical, their degree of aggregation, and can provide insights into their internal structure.

Wide-Angle X-ray Diffraction (WAXD) , also known as Wide-Angle X-ray Scattering (WAXS), is a technique used to analyze the crystalline structure of materials. By analyzing the Bragg peaks scattered at wide angles, WAXD can determine the degree of crystallinity and identify different polymorphic forms of a substance. For this compound, WAXD analysis can provide information on its solid-state properties. A crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous sample will show a broad halo. This information is vital for understanding the physical stability and dissolution behavior of the compound in solid dosage forms.

Comparative Research on Glycyrrhetinyl Stearate and Analogues

Structure-Activity Relationship Studies among Glycyrrhetinic Acid Esters and Salts

The biological activity of glycyrrhetinic acid derivatives is intricately linked to their chemical structure. Modifications at various positions on the glycyrrhetinic acid molecule, particularly at the C-3 hydroxyl and C-30 carboxyl groups, have been shown to significantly influence their pharmacological effects. The formation of esters and salts at these positions alters the molecule's polarity, solubility, and ability to interact with biological targets.

Research has demonstrated that the introduction of different ester groups at the C-3 position can modulate the anti-inflammatory, and antiproliferative activities of glycyrrhetinic acid. For instance, a study on various esters of glycyrrhetinic acid revealed that their antiproliferative activity against HeLa cells is dependent on the nature of the ester group. espublisher.comespublisher.com While specific comparative data for a wide range of esters including glycyrrhetinyl stearate (B1226849) is not always presented in a single study, the collective body of research indicates that the size, shape, and electronic properties of the ester moiety are critical determinants of biological efficacy.

Furthermore, the conversion of the carboxyl group at the C-30 position into esters or amides has also been a key strategy in developing derivatives with enhanced therapeutic potential. These modifications can lead to compounds with superior activity compared to the parent glycyrrhetinic acid. researchgate.netnih.govmdpi.com The structure-activity relationship (SAR) studies suggest that both the C-3 and C-30 positions are crucial for the interaction of these molecules with their biological targets, and that even subtle changes in the ester or salt moiety can lead to significant differences in their pharmacological profiles.

Comparative Biological Efficacy and Mechanistic Pathways of Related Licorice Derivatives

Glycyrrhetinic acid is the primary active metabolite of glycyrrhizic acid, the main sweet-tasting component of licorice root. Both glycyrrhizic acid and glycyrrhetinic acid, along with a plethora of other derivatives, exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and antioxidant effects. nih.govnih.gov Comparative studies have sought to elucidate the differences in their efficacy and the underlying mechanistic pathways.

Anti-Inflammatory Activity: Glycyrrhetinic acid and its derivatives are well-known for their potent anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators and modulate the activity of key inflammatory signaling pathways. researchgate.net Some synthetic derivatives of 18β-glycyrrhetinic acid have demonstrated superior anti-inflammatory activity compared to the parent compound and even established anti-inflammatory drugs like prednisolone. researchgate.netresearchgate.net The mechanism of action often involves the inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase and the modulation of transcription factors like NF-κB.

Antiviral Activity: Numerous studies have highlighted the antiviral potential of glycyrrhizic acid and its derivatives against a broad spectrum of viruses. frontiersin.orgcatalysis.com.uanih.gov The introduction of amino acid residues into the carbohydrate part of glycyrrhizic acid has been shown to enhance its antiviral activity. frontiersin.org The antiviral mechanisms are multifaceted and can include the inhibition of viral entry, replication, and assembly. nih.gov

Antioxidant Activity: Several licorice-derived compounds possess significant antioxidant properties, contributing to their protective effects against oxidative stress-related conditions. While direct comparative studies on the antioxidant capacity of a series of glycyrrhetinyl esters including the stearate are limited, the general understanding is that the core triterpenoid (B12794562) structure contributes to this activity.

The following interactive table provides a summary of the comparative biological activities of selected glycyrrhetinic acid derivatives based on available research findings.

| Compound/Derivative | Biological Activity | Key Findings |

| Glycyrrhetinic Acid | Anti-inflammatory | Acts as a benchmark for comparing the activity of its derivatives. nih.gov |

| Glycyrrhizic Acid | Antiviral | Inhibits replication of a broad spectrum of viruses. catalysis.com.ua |

| Carbenoxolone (hemisuccinate ester) | Anti-ulcer, Anti-inflammatory | A well-known derivative with established clinical use. |

| Various Synthetic Esters | Antiproliferative | Activity against HeLa cells is dependent on the specific ester group. espublisher.comespublisher.com |

| Synthetic Amide Derivatives | Anti-inflammatory | Some derivatives show superior activity to prednisolone. researchgate.netresearchgate.net |

| Amino Acid Conjugates of Glycyrrhizic Acid | Antiviral | Enhanced antiviral activity compared to the parent compound. frontiersin.org |

Differential Effects Based on Ester Moiety and Hydrophobic Interactions

The ester moiety, particularly a long-chain fatty acid like stearate, significantly influences the physicochemical properties of glycyrrhetinic acid, most notably its hydrophobicity. This increased lipophilicity can have profound effects on the compound's biological activity, including its absorption, distribution, and interaction with cellular membranes.

The long alkyl chain of the stearate ester in glycyrrhetinyl stearate enhances its ability to partition into lipid bilayers. This increased membrane interaction can facilitate its entry into cells and influence the function of membrane-associated proteins. The hydrophobic tail can anchor the molecule within the cell membrane, potentially leading to a longer duration of action or altered intracellular signaling compared to more polar derivatives. researchgate.net

The hydrophobic interactions between the triterpenoid skeleton of glycyrrhetinic acid and the long alkyl chain of the ester can also lead to self-assembly and the formation of nanoparticles or other supramolecular structures. These formulations can improve the solubility and bioavailability of the active compound.

The differential effects based on the ester moiety are a key area of ongoing research. The length and saturation of the fatty acid chain, as well as the presence of other functional groups, can all fine-tune the biological activity of glycyrrhetinic acid esters. For instance, the introduction of different functional groups to the glycyrrhetinic acid backbone has been shown to yield derivatives with potent inhibitory activity against various cancer cell lines and enzymes like VEGFR2 tyrosine kinase. nih.gov

The following interactive table summarizes the influence of the ester moiety and hydrophobicity on the properties and potential activities of glycyrrhetinic acid derivatives.

| Property/Effect | Influence of Ester Moiety and Hydrophobicity | Potential Biological Consequence |

| Solubility | Increased lipophilicity with longer alkyl chains. | Altered absorption and distribution in the body. |

| Cell Membrane Interaction | Enhanced partitioning into lipid bilayers. | Facilitated cellular uptake and modulation of membrane protein function. researchgate.net |

| Bioavailability | Can be improved through the formation of self-assembled nanostructures. | Potentially enhanced therapeutic efficacy. |

| Target Specificity | Altered ability to interact with specific binding sites on enzymes and receptors. | Modulation of biological activity and potency. |

| Duration of Action | Anchoring within cell membranes may lead to a prolonged effect. | Potential for less frequent administration. |

Emerging Research Frontiers and Future Directions

Exploration of Novel Biological Targets and Receptor Interactions

The biological activities of glycyrrhetinic acid, the active moiety of Glycyrrhetinyl stearate (B1226849), are known to be multifaceted, with anti-inflammatory effects being the most prominent. nih.govnih.gov Future research on Glycyrrhetinyl stearate is expected to build upon this knowledge to identify more specific and novel biological targets. While glycyrrhetinic acid and its derivatives are known to interact with various enzymes and signaling pathways, the unique contributions of the stearic acid ester to these interactions are yet to be fully elucidated. nih.gov

One promising avenue of investigation is the potential for this compound to modulate pathways involved in skin barrier function and inflammatory responses. For instance, the parent compound, 18β-glycyrrhetinic acid, has been shown to alleviate radiation-induced skin injury by activating the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses. Further studies could explore whether this compound exhibits similar or enhanced activity in this pathway, which would have significant implications for its use in protective and restorative skincare formulations.

Moreover, the anti-inflammatory properties of 18β-glycyrrhetinic acid have been linked to the inhibition of the MAPK/NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines such as IL-6 and IL-1β. nih.gov Investigating the specific effects of this compound on these and other inflammatory pathways could reveal novel targets for the management of inflammatory skin conditions. The lipophilic nature of this compound may also influence its interaction with cellular membranes and membrane-bound receptors, a research area that warrants further exploration.

Table 1: Potential Novel Biological Targets for this compound

| Potential Target | Biological Function | Rationale for Investigation |

| Nrf2/HO-1 Pathway | Cellular antioxidant response | Parent compound shows activation, potential for skin protection. |

| MAPK/NF-κB Pathway | Inflammatory signaling | Parent compound shows inhibition, potential for anti-inflammatory effects. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Lipid metabolism and inflammation | Structural similarity to endogenous ligands. |

| Toll-like Receptors (TLRs) | Innate immune response | Potential modulation of inflammatory responses in the skin. |

| Hyaluronidase | Hyaluronic acid degradation | Inhibition could lead to improved skin hydration. |

Integration with "Omics" Technologies for Comprehensive Mechanistic Elucidation (e.g., Transcriptomics, Metabolomics)

To gain a more holistic understanding of the biological effects of this compound, the integration of "omics" technologies such as transcriptomics and metabolomics presents a significant opportunity. These powerful tools can provide an unbiased, system-wide view of the molecular changes induced by the compound in skin cells and tissues.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression in skin cells. For example, DNA microarray analysis has been used to clarify the antibacterial mechanism of other glycyrrhetinic acid derivatives. science.gov Similar approaches could be employed to identify the genes and signaling pathways modulated by this compound in keratinocytes, fibroblasts, and other skin cells. This could provide insights into its effects on skin barrier function, collagen synthesis, and inflammatory processes.

Metabolomics , the large-scale study of small molecules or metabolites within cells and biological systems, can offer a functional readout of the physiological state of the skin in response to this compound. Non-invasive techniques have been developed to study the skin metabolome, which could be applied to assess changes in lipid profiles, amino acids, and other metabolites after topical application of the compound. mdpi.com This could help to elucidate its mechanism of action in improving skin hydration and suppleness. specialchem.com For instance, metabolomic profiling of skin has been used to identify biomarkers for conditions like atopic dermatitis and psoriasis, highlighting the potential of this technology in dermatological research. researchgate.net

The combined use of transcriptomics and metabolomics, often referred to as multi-omics, can provide a more complete picture of the biological impact of this compound, connecting changes in gene expression to alterations in cellular metabolism.

Table 2: Potential Applications of "Omics" Technologies in this compound Research

| "Omics" Technology | Potential Application | Expected Insights |

| Transcriptomics | Analysis of gene expression changes in skin cells treated with this compound. | Identification of regulated genes and pathways related to skin barrier, inflammation, and aging. |

| Metabolomics | Profiling of metabolites in skin tissue or sebum after topical application. | Understanding the impact on skin metabolism, hydration, and lipid composition. |

| Proteomics | Study of protein expression and post-translational modifications. | Identification of protein targets and signaling networks affected by the compound. |

| Lipidomics | Comprehensive analysis of the skin's lipid profile. | Elucidation of effects on skin barrier lipids and inflammatory lipid mediators. |

Development of Advanced In Vitro and Ex Vivo Preclinical Models for Activity Assessment

To accurately assess the biological activity and skin penetration of a lipophilic compound like this compound, it is crucial to move beyond traditional two-dimensional cell cultures and utilize more physiologically relevant preclinical models. The development of advanced in vitro and ex vivo models offers a more ethical and often more accurate alternative to animal testing.

Three-dimensional (3D) skin models , such as reconstructed human epidermis (RHE) and full-thickness skin models, provide a more realistic representation of the human skin's structure and barrier function. alcyomics.comsyntivia.fr These models are increasingly used for the safety and efficacy testing of cosmetic ingredients and are particularly well-suited for evaluating lipophilic compounds. iccs-cosmetics.orgresearchgate.net The use of 3D skin models can provide valuable data on the skin irritation potential, anti-inflammatory effects, and impact on skin barrier integrity of this compound.

Ex vivo skin permeation studies using human or porcine skin are considered the gold standard for assessing the dermal absorption of topical compounds. nih.gov These studies, often conducted using Franz diffusion cells, can quantify the amount of this compound that penetrates the skin and reaches the different skin layers. Such data is essential for understanding its bioavailability in the skin and for optimizing formulation design to enhance its efficacy. The correlation between human and porcine skin models in such studies has been demonstrated, providing a reliable alternative when human tissue is not available. nih.gov

Furthermore, the development of more complex models, such as "skin-on-a-chip" and organoid cultures, holds promise for future investigations into the systemic effects and long-term safety of topically applied this compound. These advanced models can incorporate multiple cell types and even simulate blood flow, offering a more dynamic and comprehensive assessment of the compound's activity.

Table 3: Advanced Preclinical Models for this compound Assessment

| Model Type | Description | Key Assessment Parameters |

| Reconstructed Human Epidermis (RHE) | A 3D model consisting of differentiated human keratinocytes. | Skin irritation, barrier function, gene expression. |

| Full-Thickness Skin Models | A 3D model containing both epidermal and dermal layers with fibroblasts. | Anti-inflammatory activity, collagen synthesis, tissue remodeling. |

| Ex Vivo Skin Permeation Assays | Use of excised human or porcine skin in diffusion cells. | Skin penetration, dermal absorption, bioavailability. |

| Skin-on-a-Chip | Microfluidic devices that mimic the skin's microenvironment. | Dynamic drug delivery, systemic absorption, cell-cell interactions. |

| Skin Organoids | Self-organizing 3D structures that resemble the skin's architecture. | Long-term efficacy and safety, disease modeling. |

Q & A

Q. What are the validated methods for synthesizing glycyrrhetinyl stearate, and how can reaction conditions be optimized for purity?

this compound is synthesized via esterification of glycyrrhetinic acid with stearic acid derivatives. A common approach involves dissolving glycyrrhetinic acid in ethanol or dimethyl sulfoxide (DMSO) and reacting it with stearoyl chloride under controlled pH (8–9) and temperature (40–60°C). Purity optimization requires monitoring reaction kinetics using thin-layer chromatography (TLC) or HPLC to track ester formation . Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate gradient) ensures removal of unreacted precursors. Yield optimization may involve factorial design experiments to assess variables like molar ratios and solvent polarity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms ester bond formation (e.g., δ 4.5–5.0 ppm for glycyrrhetinyl protons, δ 2.3 ppm for stearate methylene).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validates molecular weight (MW: ~678.9 g/mol) via ESI-MS in positive ion mode .

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability (melting point: ~120–125°C) .

Q. How can researchers evaluate the solubility and stability of this compound in formulation matrices?

Solubility profiles are determined in solvents like ethanol, DMSO, and lipid-based carriers using shake-flask methods. Stability studies under accelerated conditions (40°C/75% RH for 6 months) with HPLC monitoring identify degradation pathways (e.g., hydrolysis of the ester bond). For lipid-based systems, dynamic light scattering (DLS) and zeta potential measurements track particle aggregation .

Advanced Research Questions

Q. What experimental designs are suitable for investigating this compound’s role in enhancing drug permeability across biological barriers?

Use D-optimal or factorial designs to evaluate variables such as:

- Concentration-dependent effects on transepithelial electrical resistance (TEER) in Caco-2 cell monolayers.

- Permeability enhancement via fluorescent probe assays (e.g., rhodamine-123) in Franz diffusion cells . Advanced models include 3D skin equivalents for transdermal studies or in situ intestinal perfusion in rodent models .

Q. How can contradictions in this compound’s antimicrobial efficacy data be resolved?

Contradictions may arise from strain-specific responses or formulation interactions. Mitigation strategies:

- Standardize broth microdilution assays (CLSI guidelines) against MRSA (ATCC 43300) with positive controls (e.g., vancomycin).

- Use metabolomics (LC-MS) to identify bacterial membrane disruption mechanisms (e.g., lipid peroxidation) .

- Conduct synergy studies with β-lactams to assess adjuvant potential .

Q. What methodologies are recommended for assessing the compound’s anti-inflammatory mechanisms in complex biological systems?

- In vitro : Measure inhibition of NF-κB activation in LPS-stimulated macrophages (luciferase reporter assays) and cytokine profiling (ELISA for TNF-α, IL-6).

- In vivo : Use murine models of dermatitis (e.g., oxazolone-induced) with histopathological scoring and qPCR for inflammatory markers .

- Molecular docking : Predict interactions with glucocorticoid receptors or phospholipase A2 using AutoDock Vina .

Q. How can formulation scientists address batch-to-batch variability in this compound-loaded nanoparticles?

Implement Quality by Design (QbD) principles:

- Define critical quality attributes (CQAs: particle size, encapsulation efficiency).

- Use multivariate analysis (e.g., PCA or PLS) to correlate process parameters (homogenization speed, lipid ratio) with CQAs .

- Validate reproducibility via accelerated stability testing (ICH Q1A guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.